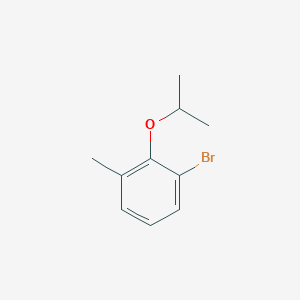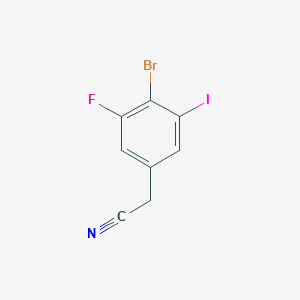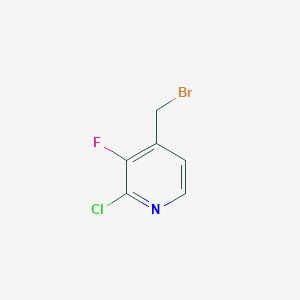![molecular formula C9H4ClF2NO2 B15206257 2-(Difluoromethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B15206257.png)
2-(Difluoromethyl)benzo[d]oxazole-6-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)benzo[d]oxazole-6-carbonyl chloride is a chemical compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is characterized by the presence of a difluoromethyl group and a carbonyl chloride group attached to the benzoxazole ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)benzo[d]oxazole-6-carbonyl chloride typically involves the introduction of the difluoromethyl group and the carbonyl chloride group onto the benzoxazole ring. One common method involves the reaction of 2-aminophenol with difluoromethyl ketone under acidic conditions to form the benzoxazole ring. This intermediate is then treated with thionyl chloride to introduce the carbonyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is crucial to ensure its quality for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethyl)benzo[d]oxazole-6-carbonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form corresponding amides and esters.
Oxidation and Reduction Reactions: The difluoromethyl group can be involved in oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: The benzoxazole ring can participate in coupling reactions with various electrophiles and nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Thionyl Chloride:
Nucleophiles: Such as amines and alcohols, for substitution reactions.
Oxidizing and Reducing Agents: For modifying the difluoromethyl group.
Major Products Formed
Amides and Esters: Formed from nucleophilic substitution reactions.
Oxidized and Reduced Derivatives: Resulting from oxidation and reduction reactions.
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)benzo[d]oxazole-6-carbonyl chloride has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 2-(Difluoromethyl)benzo[d]oxazole-6-carbonyl chloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The carbonyl chloride group can form covalent bonds with nucleophilic residues in proteins, potentially leading to the modulation of their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trifluoromethyl)benzo[d]oxazole-6-carbonyl chloride: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-(Chloromethyl)benzo[d]oxazole-6-carbonyl chloride: Contains a chloromethyl group instead of a difluoromethyl group.
Uniqueness
2-(Difluoromethyl)benzo[d]oxazole-6-carbonyl chloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group can enhance the compound’s stability and lipophilicity, making it a valuable building block for the synthesis of bioactive molecules.
Eigenschaften
Molekularformel |
C9H4ClF2NO2 |
|---|---|
Molekulargewicht |
231.58 g/mol |
IUPAC-Name |
2-(difluoromethyl)-1,3-benzoxazole-6-carbonyl chloride |
InChI |
InChI=1S/C9H4ClF2NO2/c10-7(14)4-1-2-5-6(3-4)15-9(13-5)8(11)12/h1-3,8H |
InChI-Schlüssel |
PHEWGTQWCRWOHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(=O)Cl)OC(=N2)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


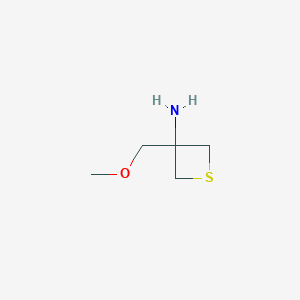
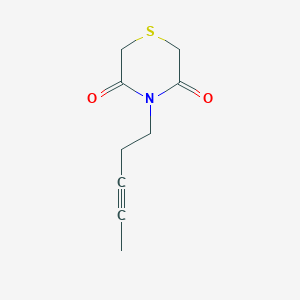
![1-(5-Methoxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B15206192.png)
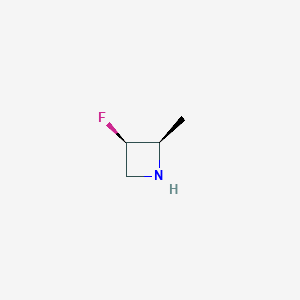

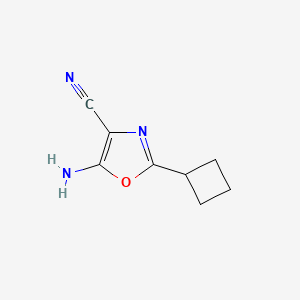
![2-(Hydroxymethyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B15206217.png)
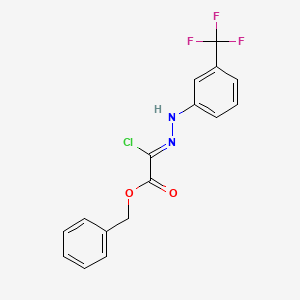
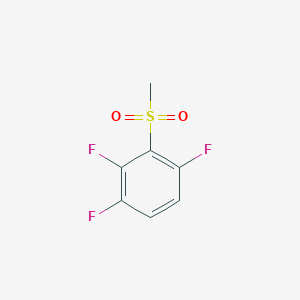
![N-(4-chlorophenyl)-N'-{[6-chloro-4-(trifluoromethyl)-2-pyridyl]carbonyl}urea](/img/structure/B15206242.png)
![1-([1,2,4]Triazolo[4,3-a]pyridin-7-yl)ethanone](/img/structure/B15206243.png)
